Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone
Description
Properties
Molecular Formula |
C15H11NO3 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
1,3-benzoxazol-2-yl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H11NO3/c1-18-11-8-6-10(7-9-11)14(17)15-16-12-4-2-3-5-13(12)19-15/h2-9H,1H3 |
InChI Key |
DIOBURPRVGHZIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Thermolysis of 4-Aryl-5H-1,2,3-Dithiazol-5-ylideneamino Phenols
Reaction Mechanism and Intermediate Formation
The synthesis begins with the preparation of 2-((4-aryl-5H-1,2,3-dithiazol-5-ylidene)amino)phenols (7 ), derived from acetoximes and disulfur dichloride in acetonitrile. These intermediates undergo thermolysis in ethanol at reflux (78°C), leading to the cleavage of the dithiazole ring and subsequent intramolecular cyclization. The reaction proceeds via nucleophilic attack of the methanimine nitrogen on the benzoxazole carbonyl, forming a transient tri-methanimino intermediate (11 ), which undergoes ring closure to yield the imidazole-fused product.
Optimization and Yield
Key parameters influencing the reaction include:
- Solvent polarity : Ethanol (95%) achieves optimal results due to its ability to stabilize polar intermediates while facilitating dehydration.
- Temperature : Prolonged reflux (1–2 hours) ensures complete conversion, with shorter durations leading to partial cyclization.
- Substituent effects : Electron-donating groups (e.g., 4-methoxy) enhance reaction rates by increasing nucleophilicity at the methanimine nitrogen.
Under optimized conditions, this method produces Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone (8c ) in 85% yield .
Ultrasound-Assisted Deep Eutectic Solvent (DES) Catalysis
Green Chemistry Approach
A Chinese patent (CN112961116B) discloses an eco-friendly method using N-(2-hydroxyphenyl)-2-(4-methoxyphenyl)acetamide (1 ) as the precursor. The reaction employs a choline chloride-oxalic acid DES and cuprous iodide (CuI) under ultrasonic irradiation (40 kHz), with air as the terminal oxidant.
Mechanistic Insights
The DES acts as both solvent and Brønsted acid catalyst, protonating the acetamide’s carbonyl group to facilitate intramolecular cyclization. Concurrently, Cu(I) undergoes aerobic oxidation to Cu(II), which dehydrogenates the intermediate 2-arylmethylbenzoxazole (IM2 ) to the target ketone. Ultrasonic irradiation enhances mass transfer and reduces reaction time from 12 hours to 3–4 hours.
Performance Metrics
Hypoiodite-Catalyzed Oxidative Cyclization
Two-Step Oxidation Strategy
A hypoiodite-mediated method reported by the Royal Society of Chemistry involves:
- N-Alkylation : N-Tosyl-2-aminophenol reacts with 4-methoxyphenacyl bromide in DMF at −10°C, yielding the alkylated intermediate (1a ) in 63% yield.
- Oxidation : Treatment with tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) in THF oxidizes the α-position, followed by methanolysis to afford the ketone.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzo[d]oxazole derivatives exhibit significant antimicrobial activity. For instance, compounds derived from benzo[d]oxazole have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . A study highlighted that specific derivatives demonstrated minimum inhibitory concentrations (MICs) below 1 μM against resistant strains of bacteria, indicating their potential as new antimicrobial agents .
Anti-inflammatory Effects
Benzo[d]oxazole-based compounds have also been investigated for their anti-inflammatory properties. In vitro studies revealed that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
Neuroprotective Activity
The neuroprotective effects of benzo[d]oxazole derivatives are particularly noteworthy in the context of neurodegenerative diseases such as Alzheimer's disease. Some studies have reported that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with the pathophysiology of Alzheimer’s disease . The ability to modulate neurotransmitter levels presents a promising avenue for developing therapeutic agents for cognitive disorders.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzo[d]oxazole derivatives. Variations in substituents on the benzene ring or modifications to the oxazole moiety can significantly influence biological activity. For example, introducing electron-donating or electron-withdrawing groups has been shown to enhance antimicrobial potency .
Development of Anticancer Agents
Recent studies have explored the anticancer potential of benzo[d]oxazole derivatives. A series of synthesized compounds were evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results with certain derivatives exhibiting IC50 values in low micromolar ranges .
Inhibition of Mycobacterium tuberculosis
A notable application is the development of inhibitors targeting Mycobacterium tuberculosis inosine 5'-monophosphate dehydrogenase (IMPDH). Compounds based on benzo[d]oxazole scaffolds have shown effectiveness in inhibiting this enzyme, which is crucial for bacterial survival and proliferation .
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | Target Organism/Pathway | MIC/IC50 Value |
|---|---|---|---|
| Antimicrobial | Benzo[d]oxazole derivative 1 | Staphylococcus aureus | < 1 μM |
| Anti-inflammatory | Benzo[d]oxazole derivative 2 | Pro-inflammatory cytokines | Not specified |
| Neuroprotective | Benzo[d]oxazole derivative 3 | Acetylcholinesterase | Not specified |
| Anticancer | Benzo[d]oxazole derivative 4 | Various cancer cell lines | Low micromolar |
| Tuberculosis Inhibitor | Benzo[d]oxazole derivative 5 | Mycobacterium tuberculosis IMPDH | Not specified |
Mechanism of Action
The mechanism of action of Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzo[d]oxazol-2-yl(phenyl)methanone
- Benzo[d]oxazol-2-yl(4-chlorophenyl)methanone
- Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone
Uniqueness
Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can lead to different biological activities and applications .
Biological Activity
Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and tyrosinase inhibition activities, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound belongs to the benzoxazole family, characterized by the presence of a benzene ring fused to an oxazole ring. This structural motif is known for its diverse biological activities, making it a valuable scaffold in drug discovery.
1. Anti-inflammatory Activity
Recent studies have demonstrated that compounds containing the benzoxazole moiety exhibit potent anti-inflammatory effects. In particular, derivatives of this compound have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and IL-6.
A study synthesized several benzoxazole derivatives, including this compound, and evaluated their effects on LPS-induced inflammation in vitro and in vivo. The results indicated that certain compounds effectively suppressed mRNA expression of inflammatory markers without causing hepatotoxicity .
| Compound | IL-1β Inhibition | IL-6 Inhibition | TNF-α Inhibition |
|---|---|---|---|
| 5f | Significant | Significant | Significant |
| 4d | Moderate | Significant | Moderate |
2. Anticancer Activity
The anticancer properties of this compound have been explored against various cancer cell lines. In particular, studies have reported that derivatives show cytotoxic effects comparable to established chemotherapeutics like doxorubicin.
Research indicates that compounds derived from this scaffold exhibit IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). For instance, one study highlighted that specific derivatives had IC50 values significantly lower than doxorubicin, indicating their potential as effective anticancer agents .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | 5a | 0.65 |
| U-937 | 5b | 1.20 |
| A549 (Lung) | 5c | 0.75 |
3. Tyrosinase Inhibition
Tyrosinase inhibitors are crucial in treating hyperpigmentation disorders. This compound has been identified as a promising candidate for tyrosinase inhibition. Studies showed that derivatives could inhibit tyrosinase activity effectively in B16F10 melanoma cells without exhibiting cytotoxicity to normal cells.
The inhibition was concentration-dependent, with some compounds demonstrating higher efficacy than traditional inhibitors like kojic acid .
| Compound | Tyrosinase Activity (Inhibition %) |
|---|---|
| 3 | 85% |
| 8 | 90% |
| Kojic Acid | 70% |
Case Study 1: Inflammation Model
In a controlled study involving LPS-induced inflammation in mice, two derivatives of this compound were administered. The results showed a marked decrease in serum levels of IL-1β and IL-6 post-treatment, confirming the anti-inflammatory potential of these compounds .
Case Study 2: Cancer Cell Line Evaluation
A comparative study evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. The findings revealed that these compounds not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
